3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline
Overview
Description
3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is a chemical compound with the molecular formula C11H9N5O2. It is a member of the imidazoquinoxaline family, which is known for its diverse biological activities. This compound is particularly significant in the field of proteomics research and has been studied for its potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline typically involves the nitration of 3,8-dimethylimidazo[4,5-F]quinoxaline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and heating conditions.
Major Products Formed
Reduction: 3,8-Dimethyl-2-amino-3H-imidazo[4,5-F]quinoxaline.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, particularly in the context of food-derived carcinogens.
Medicine: Investigated for its role in DNA binding and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline involves its biotransformation and subsequent binding to DNA. The compound undergoes N2-hydroxylation and O-esterification, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline: Another member of the imidazoquinoxaline family, known for its mutagenic properties.
3,4,8-Trimethylimidazo[4,5-F]quinoxaline: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is unique due to its specific nitro group, which plays a crucial role in its chemical reactivity and biological activity. The presence of the nitro group allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3,8-dimethyl-2-nitroimidazo[4,5-f]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15(8)2)16(17)18/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUZXQZNGRZGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150940 | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115044-40-1 | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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